Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate
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Overview
Description
Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate is an organic compound characterized by a unique structure that includes a dithietane ring and an oxobutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with a suitable dithietane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the cyclization and formation of the dithietane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the dithietane ring to a more reduced form, such as a thiol or disulfide.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the dithietane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or disulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing sulfur atoms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate involves its interaction with various molecular targets, particularly those containing nucleophilic sites. The dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with proteins, enzymes, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate can be compared with other similar compounds, such as:
Diethyl 2-(1,3-dithietan-2-ylidene)propanedioate: Similar structure but with different ester groups.
Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxopropanoate: Similar structure but with a different carbonyl group.
These compounds share the dithietane ring but differ in their ester or carbonyl groups, leading to variations in their chemical reactivity and biological activity. The unique combination of the dithietane ring and the oxobutanoate moiety in this compound makes it distinct and valuable for specific applications.
Properties
IUPAC Name |
ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S2/c1-3-11-7(10)6(5(2)9)8-12-4-13-8/h3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXAILEVWWOWVBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1SCS1)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10558067 |
Source
|
Record name | Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120596-96-5 |
Source
|
Record name | Ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10558067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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